molecular formula C9H8N2O2 B1602156 5-Methylquinazoline-2,4(1H,3H)-dione CAS No. 52570-39-5

5-Methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B1602156
CAS No.: 52570-39-5
M. Wt: 176.17 g/mol
InChI Key: OVLVVBLYTQYCCS-UHFFFAOYSA-N
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Description

5-Methylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications . The structure of this compound consists of a quinazoline core with a methyl group at the 5-position and keto groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including 5-Methylquinazoline-2,4(1H,3H)-dione, can be achieved through various methods. One common approach involves the reaction of 2-aminobenzonitriles with carbon dioxide in the presence of ionic liquids as both solvent and catalyst . This method is efficient and can be carried out at atmospheric pressure, yielding high amounts of the desired product. Another method involves the use of 2-aminobenzamides and di-tert-butyl dicarbonate in a one-pot synthesis catalyzed by DMAP .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs scalable and environmentally friendly methods. The use of ionic liquids as dual solvent-catalysts is particularly advantageous due to their reusability and high efficiency . Additionally, microwave-assisted and metal-catalyzed reactions are also explored for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, sodium borohydride, and various nucleophiles. Reaction conditions typically involve mild temperatures and atmospheric pressure .

Major Products Formed

The major products formed from these reactions include quinazoline oxides, reduced quinazoline derivatives, and substituted quinazolines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methylquinazoline-2,4(1H,3H)-dione include:

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 5-position can enhance its interaction with certain molecular targets, making it a valuable compound for drug development .

Properties

IUPAC Name

5-methyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)8(12)11-9(13)10-6/h2-4H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLVVBLYTQYCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555653
Record name 5-Methylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52570-39-5
Record name 5-Methylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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